molecular formula C13H17ClN2O B8256977 N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride

N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride

Cat. No.: B8256977
M. Wt: 252.74 g/mol
InChI Key: NRJDDKGMOMGMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride is a chemical compound with a molecular formula of C13H16N2O·HCl. It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound is often used in scientific research for its biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride typically involves the reaction of 4-(1,2,5,6-tetrahydropyridin-3-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted aromatic compounds, which can be further utilized in various chemical syntheses .

Scientific Research Applications

N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential neuroprotective effects and interactions with neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson’s disease.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the dopaminergic system, by inhibiting the reuptake of dopamine. This leads to increased dopamine levels in the synaptic cleft, which can have neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the tetrahydropyridine ring, which imparts distinct pharmacological properties. Its ability to modulate neurotransmitter systems makes it a valuable compound in neuropharmacological research .

Properties

IUPAC Name

N-[4-(1,2,3,6-tetrahydropyridin-5-yl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12;/h3-7,14H,2,8-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJDDKGMOMGMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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